N-Iso-propyl-D7-acrylamide
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Overview
Description
N-Iso-propyl-D7-acrylamide is a deuterated derivative of N-isopropylacrylamide, a compound widely known for its use in the synthesis of temperature-responsive polymers. The deuterium atoms in this compound replace the hydrogen atoms in the isopropyl group, making it useful in various analytical and research applications due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Iso-propyl-D7-acrylamide can be synthesized through the free radical polymerization of deuterated isopropylamine with acryloyl chloride. The reaction typically occurs in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The use of high internal phase emulsion polymerization (HIPE) is common, which allows for the creation of highly interconnected porous structures. This method is advantageous for producing large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-Iso-propyl-D7-acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted amides.
Scientific Research Applications
N-Iso-propyl-D7-acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of temperature-responsive polymers.
Biology: Employed in the study of protein folding and interactions due to its unique isotopic properties.
Medicine: Utilized in drug delivery systems, particularly in the development of hydrogels for controlled release.
Industry: Applied in the production of smart materials and responsive coatings
Mechanism of Action
The mechanism of action of N-Iso-propyl-D7-acrylamide is primarily based on its ability to undergo phase transitions in response to temperature changes. At lower temperatures, the polymer chains are hydrated and extended, while at higher temperatures, they collapse into a compact form. This property is exploited in various applications, such as drug delivery and tissue engineering .
Comparison with Similar Compounds
Similar Compounds
N-Isopropylacrylamide: The non-deuterated version, widely used in similar applications.
N-tert-Butylacrylamide: Another temperature-responsive monomer with different phase transition properties.
N,N-Dimethylacrylamide: Used for its hydrophilic properties in various applications.
Uniqueness
N-Iso-propyl-D7-acrylamide is unique due to its deuterium content, which provides distinct advantages in analytical applications, such as nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms also enhances the stability and performance of the compound in various research and industrial applications .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
120.20 g/mol |
IUPAC Name |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8)/i2D3,3D3,5D |
InChI Key |
QNILTEGFHQSKFF-LUUPTHFTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)C=C |
Canonical SMILES |
CC(C)NC(=O)C=C |
Origin of Product |
United States |
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